N,N'-dimethyl-N'-(2-naphthalen-2-ylethyl)ethane-1,2-diamine
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Overview
Description
N,N’-dimethyl-N’-(2-naphthalen-2-ylethyl)ethane-1,2-diamine: is an organic compound characterized by its unique structure, which includes a naphthalene moiety attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dimethyl-N’-(2-naphthalen-2-ylethyl)ethane-1,2-diamine typically involves the reaction of N,N’-dimethylethylenediamine with 2-naphthylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N’-dimethyl-N’-(2-naphthalen-2-ylethyl)ethane-1,2-diamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding imines or amides.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the naphthalene moiety can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dichloromethane, toluene.
Major Products Formed:
Oxidation: Imines, amides.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: N,N’-dimethyl-N’-(2-naphthalen-2-ylethyl)ethane-1,2-diamine is used as a ligand in coordination chemistry, forming complexes with transition metals that can be utilized in catalysis and material science .
Biology and Medicine: Its structural features make it a candidate for developing new pharmaceuticals with specific biological activities .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals .
Mechanism of Action
The mechanism by which N,N’-dimethyl-N’-(2-naphthalen-2-ylethyl)ethane-1,2-diamine exerts its effects is primarily through its interaction with metal ions. The nitrogen atoms in the ethane-1,2-diamine backbone can coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and polymerization .
Comparison with Similar Compounds
N,N,N’,N’-tetramethylethylenediamine: A similar diamine with four methyl groups instead of the naphthalene moiety.
N,N-dimethyl-N’-(pyridin-2-yl)ethane-1,2-diamine: A compound where the naphthalene group is replaced by a pyridine ring.
Uniqueness: N,N’-dimethyl-N’-(2-naphthalen-2-ylethyl)ethane-1,2-diamine is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in forming stable metal complexes and in applications requiring specific electronic interactions .
Properties
IUPAC Name |
N,N'-dimethyl-N'-(2-naphthalen-2-ylethyl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2/c1-17-10-12-18(2)11-9-14-7-8-15-5-3-4-6-16(15)13-14/h3-8,13,17H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUMNFJOCCBKOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)CCC1=CC2=CC=CC=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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